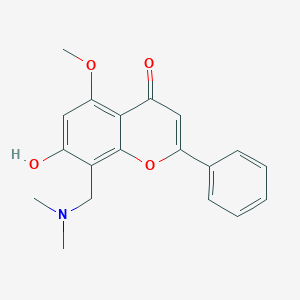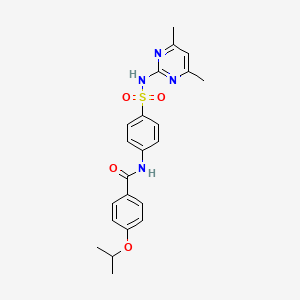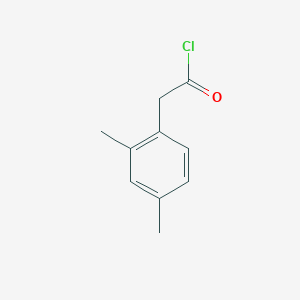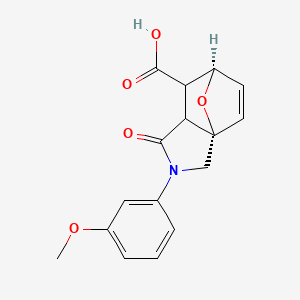
N-(4-hydroxypyridin-3-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxypyridin-3-yl)but-2-ynamide is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol This compound features a pyridine ring substituted with a hydroxyl group at the 4-position and an amide group at the 3-position, connected to a but-2-ynamide moiety
科学的研究の応用
N-(4-hydroxypyridin-3-yl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
準備方法
The synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypyridine with but-2-ynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of magnesium oxide nanoparticles as a catalyst has been explored for the synthesis of similar compounds .
化学反応の分析
N-(4-hydroxypyridin-3-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety, to form corresponding alkenes or alkanes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield ester derivatives.
Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of N-(4-hydroxypyridin-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The alkyne moiety can also participate in covalent bonding with target proteins, leading to irreversible inhibition. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-(4-hydroxypyridin-3-yl)but-2-ynamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the alkyne and hydroxyl groups, resulting in different chemical reactivity and biological activity.
N-(pyridin-2-yl)amides: These compounds have the amide group attached to the 2-position of the pyridine ring, leading to different steric and electronic properties.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These derivatives have additional functional groups and rings, providing a broader range of biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-3-9(13)11-7-6-10-5-4-8(7)12/h4-6H,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORJWQXZMEPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862713-95-8 |
Source


|
| Record name | N-(4-hydroxypyridin-3-yl)but-2-ynamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)

![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2628459.png)

![N-({[2,3'-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2628462.png)
![(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2628464.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2628466.png)
![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)



![1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2628476.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2628477.png)
